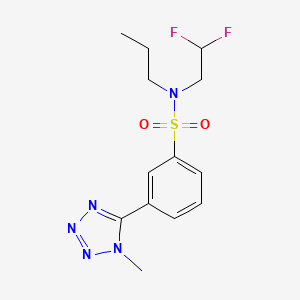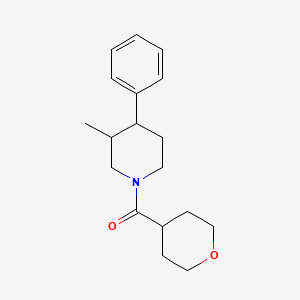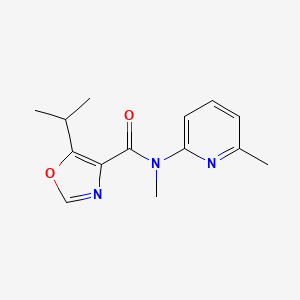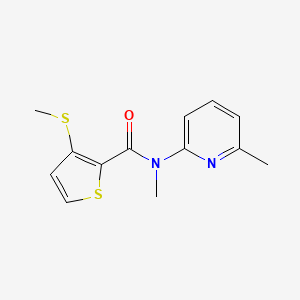![molecular formula C15H18N2O B7592327 N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. Bicuculline is a potent antagonist of the neurotransmitter GABA, which plays a critical role in the regulation of neuronal activity in the central nervous system.
Mécanisme D'action
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a competitive antagonist of the GABA receptor, which means that it binds to the receptor and blocks the action of GABA. GABA is the primary inhibitory neurotransmitter in the brain, and its binding to the GABA receptor results in the inhibition of neuronal activity. By blocking the action of GABA, this compound increases neuronal excitability and can lead to seizures and other neurological symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to block GABAergic transmission, this compound has been shown to increase the release of glutamate, another important neurotransmitter in the brain. It has also been shown to increase the activity of the NMDA receptor, which is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide in lab experiments is its potency and specificity. This compound is a highly selective antagonist of the GABA receptor, which means that it has minimal effects on other neurotransmitter systems. This specificity allows researchers to study the effects of GABA inhibition without confounding factors. However, this compound has some limitations, including its potential toxicity at high doses and its ability to induce seizures in animal models.
Orientations Futures
There are several potential future directions for research on N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. One area of interest is the role of GABAergic transmission in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Researchers are also interested in developing more specific and potent GABA receptor antagonists that can be used to study the effects of GABA inhibition in greater detail. Finally, there is interest in developing new methods for synthesizing this compound and other GABA receptor antagonists that are more efficient and cost-effective.
Conclusion
In conclusion, this compound is a potent and selective antagonist of the GABA receptor that is widely used in scientific research. Its ability to block GABAergic transmission allows researchers to study the role of GABA in neuronal activity and to investigate the mechanisms underlying neurological disorders. While this compound has some limitations, its specificity and potency make it a valuable tool for studying the brain and its functions. Future research on this compound and other GABA receptor antagonists holds great promise for advancing our understanding of the brain and its complex workings.
Méthodes De Synthèse
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized from the alkaloid strychnine, which is extracted from the seeds of the Strychnos nux-vomica tree. The synthesis involves several steps, including the conversion of strychnine to 6-methylpyridine-2-carbaldehyde, which is then transformed into the final product, this compound.
Applications De Recherche Scientifique
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is widely used in scientific research to study the role of GABA in neuronal activity. It is commonly used as a tool to block GABAergic transmission in the brain, which allows researchers to investigate the physiological and behavioral effects of GABA inhibition. This compound is also used to study the mechanisms underlying epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-4-3-5-14(16-10)17(2)15(18)13-9-11-6-7-12(13)8-11/h3-7,11-13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRPNVQKOBNAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C)C(=O)C2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)

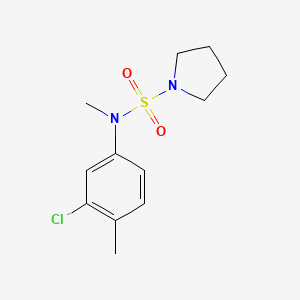
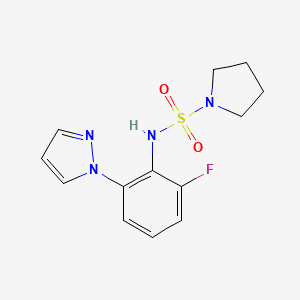
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
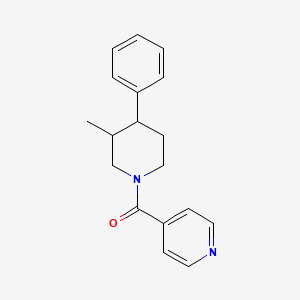
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)
